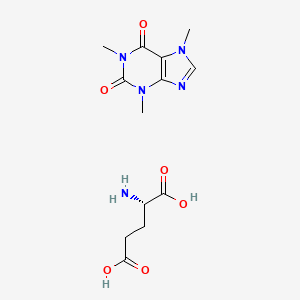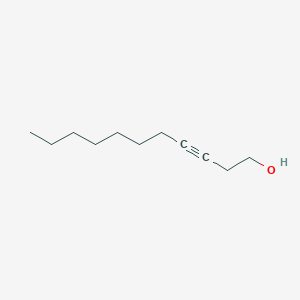
1,1-Dibromo-N,N-dibutylboranamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibromo-N,N-dibutylboranamine is an organoboron compound characterized by the presence of two bromine atoms and a boron-nitrogen bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dibromo-N,N-dibutylboranamine can be synthesized through the bromination of N,N-dibutylboranamine. The reaction typically involves the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the consistency and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dibromo-N,N-dibutylboranamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form N,N-dibutylboranamine.
Oxidation Reactions: Oxidation can lead to the formation of boron-containing oxides.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under controlled conditions.
Major Products Formed
Substitution: Formation of N,N-dibutylboranamine derivatives with different halogens or functional groups.
Reduction: Formation of N,N-dibutylboranamine.
Oxidation: Formation of boron oxides and other oxidation products.
Aplicaciones Científicas De Investigación
1,1-Dibromo-N,N-dibutylboranamine has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of boron-containing polymers and materials.
Biological Studies: Investigated for its potential use in drug delivery systems and as a boron carrier in boron neutron capture therapy (BNCT).
Industrial Applications: Used in the production of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1-dibromo-N,N-dibutylboranamine involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, while the boron-nitrogen bond can interact with nucleophiles. These interactions can lead to the formation of stable complexes and facilitate various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dibromoethane: Similar in structure but lacks the boron-nitrogen bond.
1,1-Dibromo-2,2-dimethylpropane: Another dibromo compound with different alkyl groups.
N,N-Dibutylboranamine: The non-brominated analog of 1,1-dibromo-N,N-dibutylboranamine.
Uniqueness
This compound is unique due to the presence of both bromine atoms and a boron-nitrogen bond, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science .
Propiedades
Número CAS |
54336-83-3 |
|---|---|
Fórmula molecular |
C8H18BBr2N |
Peso molecular |
298.86 g/mol |
Nombre IUPAC |
N-butyl-N-dibromoboranylbutan-1-amine |
InChI |
InChI=1S/C8H18BBr2N/c1-3-5-7-12(9(10)11)8-6-4-2/h3-8H2,1-2H3 |
Clave InChI |
XCQRCIZCPMZXFM-UHFFFAOYSA-N |
SMILES canónico |
B(N(CCCC)CCCC)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro[2-(4-nitrophenyl)hydrazinylidene]acetyl chloride](/img/structure/B14647539.png)
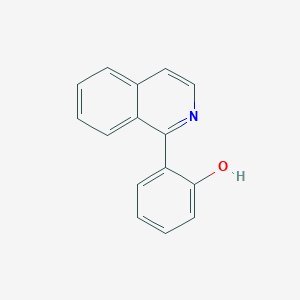
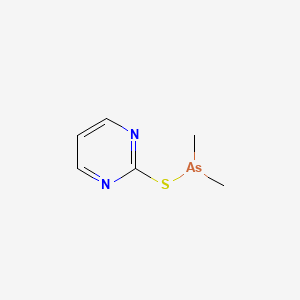

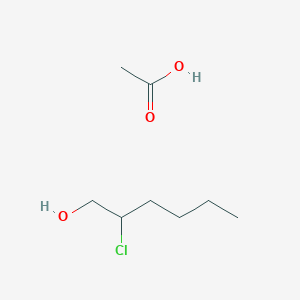

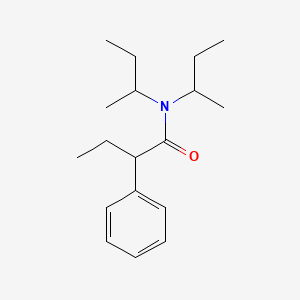
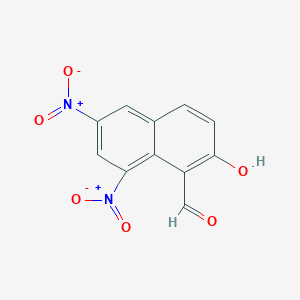
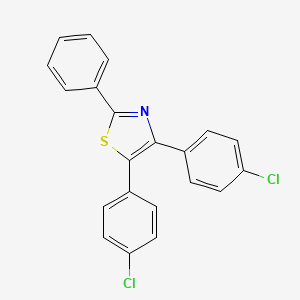
![methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14647586.png)
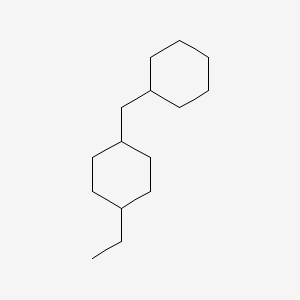
![2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid](/img/structure/B14647600.png)
